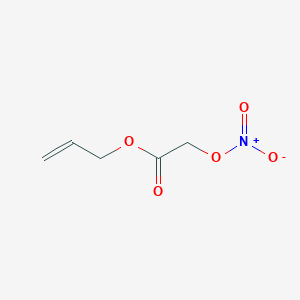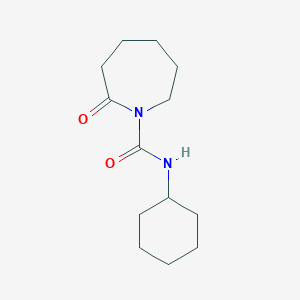![molecular formula C9H6N2 B12539840 Pyrrolo[2,3-B]pyrrolizine CAS No. 680201-87-0](/img/structure/B12539840.png)
Pyrrolo[2,3-B]pyrrolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[2,3-B]pyrrolizine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its fused ring structure, which includes both pyrrole and pyrrolizine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,3-B]pyrrolizine typically involves multi-step processes that include cyclization and annulation reactions. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring structure. For instance, the transition-metal-free strategy described by Trofimov’s research group involves the cross-coupling of pyrrole rings with acyl(bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic systems and optimized reaction conditions to facilitate the efficient formation of the desired compound. The use of recyclable catalysts and environmentally benign solvents is also a consideration in industrial settings to promote sustainable production practices .
化学反応の分析
Types of Reactions: Pyrrolo[2,3-B]pyrrolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
特性
CAS番号 |
680201-87-0 |
|---|---|
分子式 |
C9H6N2 |
分子量 |
142.16 g/mol |
IUPAC名 |
pyrrolo[2,3-b]pyrrolizine |
InChI |
InChI=1S/C9H6N2/c1-2-7-6-8-9(3-4-10-8)11(7)5-1/h1-6H |
InChIキー |
LUHHQCDQUZRLTI-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)C=C3C2=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)



![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)






![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)

